molecular formula C8H4Br2F2O B15338339 2,2-Dibromo-1-(3,4-difluorophenyl)ethan-1-one

2,2-Dibromo-1-(3,4-difluorophenyl)ethan-1-one

Cat. No.: B15338339
M. Wt: 313.92 g/mol
InChI Key: GXDTXYADZMIHJD-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3,4-difluorophenyl)ethan-1-one (C₈H₅Br₂F₂O) is a halogenated acetophenone derivative featuring two bromine atoms at the α-carbon and a 3,4-difluorophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like thiazoles and hydrazones . Its reactivity is attributed to the electron-withdrawing fluorine substituents and the electrophilic α-bromine atoms, which facilitate nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2,2-dibromo-1-(3,4-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,8H

InChI Key

GXDTXYADZMIHJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(Br)Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32067550 typically involves a series of well-defined chemical reactions. One common method starts with the coupling of 1,4-diiodo-2,5-dibromobenzene with [(3-cyanopropyl)di-isopropylsilyl]acetylene. This intermediate is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, and trimerized using 1,4-dibromobenzene linkers. The final aromatization step gives the desired compound .

Industrial Production Methods

Industrial production of MFCD32067550 often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

MFCD32067550 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like N-bromosuccinimide.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: It participates in substitution reactions with halogens and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: N-bromosuccinimide, potassium permanganate.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfilimine products, while reduction can yield various hydrogenated derivatives .

Scientific Research Applications

MFCD32067550 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD32067550 involves its interaction with specific molecular targets. It can act as an agonist or antagonist depending on the context. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared with structurally related α-halogenated acetophenones and fluorinated analogs below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
2,2-Dibromo-1-(3,4-difluorophenyl)ethan-1-one C₈H₅Br₂F₂O 315.0 (calculated) 3,4-difluorophenyl, 2,2-dibromo Intermediate for heterocyclic synthesis
3',4'-Difluoroacetophenone C₈H₆F₂O 156.13 3,4-difluorophenyl Precursor for pharmaceuticals
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one C₈H₆BrF₂O 235.03 3,4-difluorophenyl, 2-bromo Thiazole synthesis intermediate
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 259.1 3,4-dimethoxyphenyl, 2-bromo Research applications
2,2-Dibromo-1-(2-hydroxyphenyl)ethanone C₈H₅Br₂O₂ 372.84 2-hydroxyphenyl, 2,2-dibromo High melting point (103–104°C)

Key Observations :

  • Electrophilicity: The dibromo derivative exhibits enhanced electrophilicity at the α-carbon compared to mono-bromo or non-halogenated analogs, enabling efficient nucleophilic substitutions (e.g., reactions with hydrazines or thiols) .
  • Fluorine Effects : The 3,4-difluorophenyl group increases electron-withdrawing effects, stabilizing intermediates in coupling reactions compared to methoxy or hydroxy substituents .
  • Reactivity: Dibromo derivatives (e.g., 2,2-dibromo-1-(thienyl)ethanone) react with DMSO to form sulfoxide intermediates, suggesting similar pathways for the target compound .

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